

Application Notes and Protocols for Measuring CHET3 Activity Using Cell-Based Assays

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Compound of Interest

Compound Name: CHET3

Cat. No.: B15572639

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Introduction

CHET3 is a potent and selective allosteric activator of the two-pore domain potassium (K2P) channel TASK-3 (TWIK-related acid-sensitive K⁺ channel 3), also known as KCNK9.[1][2][3] TASK-3 channels are members of the K2P family that contribute to background or "leak" potassium currents, playing a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, particularly in the central nervous system.[4][5] Dysregulation of TASK-3 channel activity has been implicated in several pathological conditions, making it an attractive therapeutic target.[4][6] **CHET3** enhances the activity of TASK-3, leading to hyperpolarization of the cell membrane. This activity can be harnessed for therapeutic purposes, such as analgesia.[1][2][3][7]

These application notes provide detailed protocols for two robust cell-based assays to quantify the activity of **CHET3** and other potential TASK-3 modulators: a high-throughput fluorescence-based thallium flux assay and the gold-standard whole-cell patch-clamp electrophysiology assay.

Signaling Pathway of CHET3 and TASK-3

CHET3 acts as a positive allosteric modulator of the TASK-3 channel. It binds to a site distinct from the ion-conducting pore, inducing a conformational change that increases the channel's open probability. This leads to an increased efflux of potassium ions (K⁺) from the cell, driving

the membrane potential towards the equilibrium potential for potassium and resulting in hyperpolarization. This hyperpolarization reduces the excitability of the cell, making it less likely to fire an action potential in response to a depolarizing stimulus.

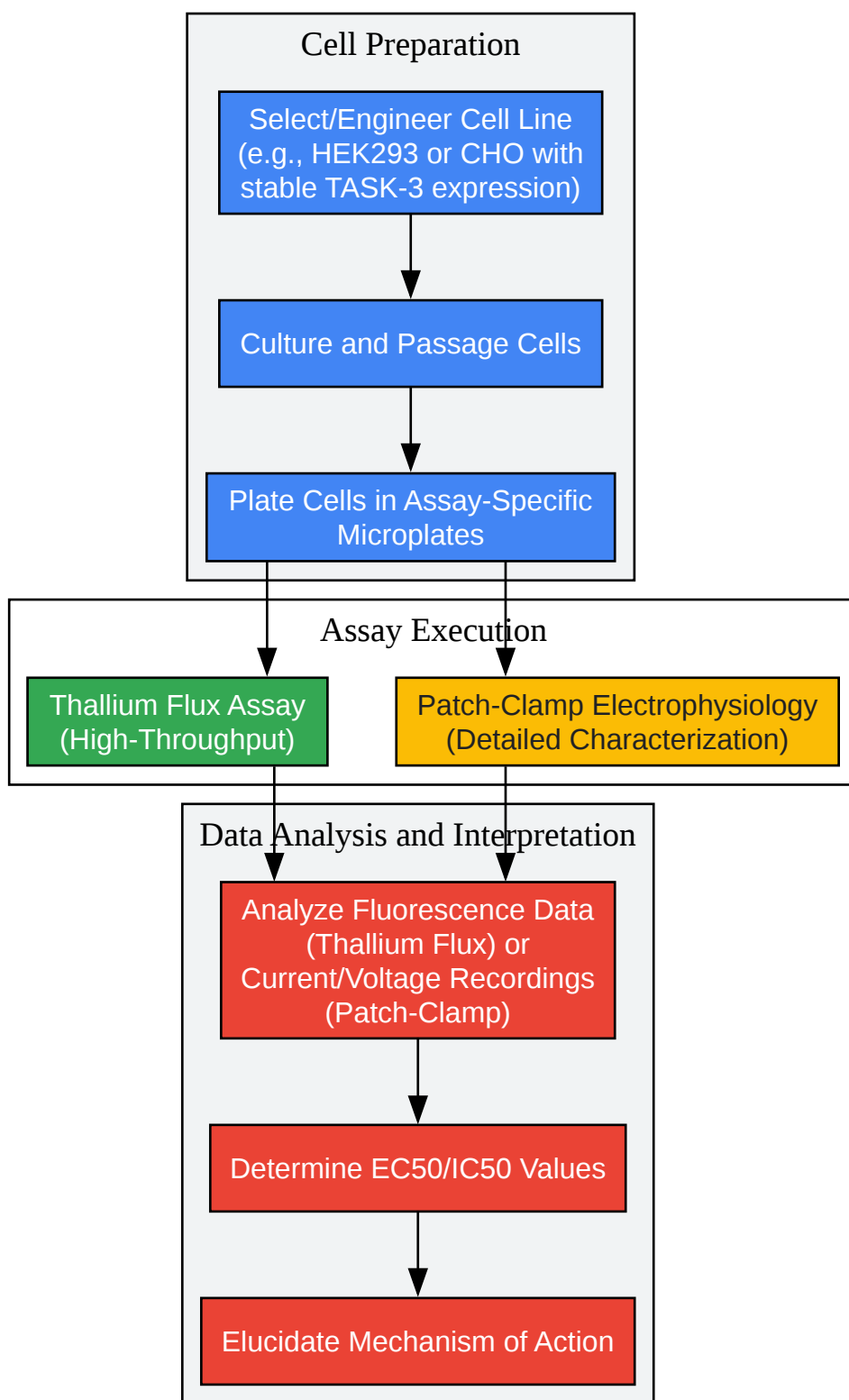


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CHET3 activation of the TASK-3 signaling pathway.

Experimental Workflow Overview

The general workflow for assessing **CHET3** activity involves cell line selection and preparation, followed by performing either a thallium flux assay for high-throughput screening or a patch-clamp assay for detailed electrophysiological characterization.



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